molecular formula C10H15ClN4OS B6983685 1-(5-Chloro-1-methylpyrazol-4-yl)-3-[(1-methylsulfanylcyclopropyl)methyl]urea

1-(5-Chloro-1-methylpyrazol-4-yl)-3-[(1-methylsulfanylcyclopropyl)methyl]urea

Cat. No.: B6983685
M. Wt: 274.77 g/mol
InChI Key: LKMCSNMUVYMHRR-UHFFFAOYSA-N
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Description

1-(5-Chloro-1-methylpyrazol-4-yl)-3-[(1-methylsulfanylcyclopropyl)methyl]urea is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and agricultural chemistry. This compound features a pyrazole ring substituted with a chlorine atom and a methyl group, as well as a urea moiety linked to a cyclopropyl group with a methylsulfanyl substituent.

Properties

IUPAC Name

1-(5-chloro-1-methylpyrazol-4-yl)-3-[(1-methylsulfanylcyclopropyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4OS/c1-15-8(11)7(5-13-15)14-9(16)12-6-10(17-2)3-4-10/h5H,3-4,6H2,1-2H3,(H2,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMCSNMUVYMHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)NC(=O)NCC2(CC2)SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-1-methylpyrazol-4-yl)-3-[(1-methylsulfanylcyclopropyl)methyl]urea typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by chlorination to introduce the chlorine substituent.

    Introduction of the urea moiety: The urea moiety can be introduced by reacting the chlorinated pyrazole with an isocyanate derivative.

    Attachment of the cyclopropyl group: The final step involves the reaction of the urea derivative with a cyclopropylmethyl halide in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of 1-(5-Chloro-1-methylpyrazol-4-yl)-3-[(1-methylsulfanylcyclopropyl)methyl]urea may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-1-methylpyrazol-4-yl)-3-[(1-methylsulfanylcyclopropyl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(5-Chloro-1-methylpyrazol-4-yl)-3-[(1-methylsulfanylcyclopropyl)methyl]urea has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Agricultural Chemistry: The compound can be explored for its potential as a pesticide or herbicide due to its unique chemical structure.

    Material Science: It can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-1-methylpyrazol-4-yl)-3-[(1-methylsulfanylcyclopropyl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromo-1-methylpyrazol-4-yl)-3-[(1-methylsulfanylcyclopropyl)methyl]urea: Similar structure with a bromine atom instead of chlorine.

    1-(5-Chloro-1-methylpyrazol-4-yl)-3-[(1-methylsulfanylcyclopropyl)methyl]thiourea: Similar structure with a thiourea moiety instead of urea.

Uniqueness

1-(5-Chloro-1-methylpyrazol-4-yl)-3-[(1-methylsulfanylcyclopropyl)methyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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